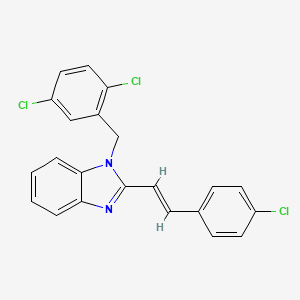

2-(1H-indol-3-yl)-2-oxo-N-(tetrahydrofuran-2-ylmethyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

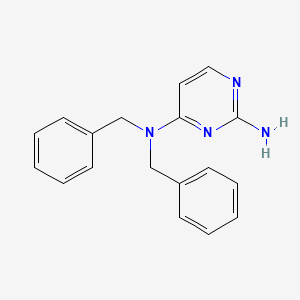

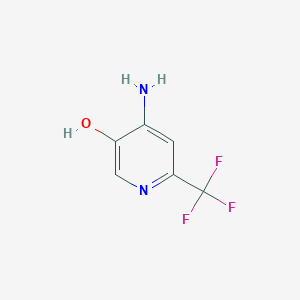

The compound “2-(1H-indol-3-yl)-2-oxo-N-(tetrahydrofuran-2-ylmethyl)acetamide” is a complex organic molecule. It contains an indole moiety, which is a common structure in many natural products and pharmaceuticals . It also contains a tetrahydrofuran ring, which is a common motif in many biologically active compounds .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The indole moiety would contribute to the aromaticity of the molecule, while the tetrahydrofuran ring would introduce ether and alcohol functionalities .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the indole moiety could contribute to its aromaticity and potentially its fluorescence .Wissenschaftliche Forschungsanwendungen

Antimicrobial Activities

A study by Debnath and Ganguly (2015) synthesized and characterized a series of 2-oxo-3-(arylimino) indolin-1-yl)-N-aryl acetamide derivatives. These compounds, including structures similar to 2-(1H-indol-3-yl)-2-oxo-N-(tetrahydrofuran-2-ylmethyl)acetamide, demonstrated promising antibacterial and antifungal activities against various pathogenic microorganisms (Debnath & Ganguly, 2015).

Anti-inflammatory and Molecular Docking Analysis

Al-Ostoot et al. (2020) synthesized a new indole acetamide and evaluated its anti-inflammatory activity through in silico modeling, targeting the cyclooxygenase COX-1 and 2 domains. The study provides insights into the potential therapeutic applications of indole acetamide derivatives in treating inflammation (Al-Ostoot et al., 2020).

Tubulin Inhibitor and Preclinical Development

Knaack et al. (2001) described the synthesis and characterization of a potent tubulin inhibitor, a derivative of 2-(1H-indol-3-yl)-2-oxo-N-acetamide. The compound showed potential for use in cancer therapy and was under preclinical development (Knaack et al., 2001).

Anxiolytic Activity

Lutsenko, Bobyrev, and Devyatkina (2013) completed a computer prediction and experimental validation of the anxiolytic activity of simple amides of 2-oxyindolin-3-glyoxylic acid derivatives. This study suggests potential applications in the treatment of anxiety disorders (Lutsenko, Bobyrev, & Devyatkina, 2013).

Enzyme Inhibition and Antibacterial Activity

Rubab et al. (2015) synthesized a series of N-substituted 2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides, which showed notable enzyme inhibition and antibacterial activity. This research highlights the potential of such compounds in developing new therapeutic agents (Rubab et al., 2015).

Antioxidant Properties

Gopi and Dhanaraju (2020) synthesized N-(substituted phenyl)-2-(3-(hydroxyimino) methyl)-1H-indol-1-yl) acetamide derivatives and evaluated their antioxidant activity. The compounds showed significant activity, suggesting their potential as new antioxidant agents (Gopi & Dhanaraju, 2020).

Wirkmechanismus

Target of Action

It is known that indole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

For example, some indole derivatives have been reported to inhibit RNA synthesis by SARS-CoV-2 RdRp

Biochemical Pathways

Indole derivatives have been found to possess various biological activities and are known to affect a broad range of biochemical pathways

Result of Action

Indole derivatives have been found to possess various biological activities

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-(1H-indol-3-yl)-2-oxo-N-(oxolan-2-ylmethyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O3/c18-14(15(19)17-8-10-4-3-7-20-10)12-9-16-13-6-2-1-5-11(12)13/h1-2,5-6,9-10,16H,3-4,7-8H2,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMBVVVXOTTVQGJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CNC(=O)C(=O)C2=CNC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-benzyl-1,7-dimethyl-9-(o-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2639248.png)

![N-(2,5-dimethylphenyl)-2-((6-(hydroxymethyl)-2-(4-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2639252.png)

![N-benzyl-4-(ethylsulfonyl)-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2639259.png)

![3-(1H-indol-3-yl)-2-[(4-iodophenyl)sulfonylamino]propanoic Acid](/img/structure/B2639261.png)

![N-(2-cyclohex-1-en-1-ylethyl)-3-(4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)propanamide](/img/structure/B2639268.png)

![N-[Cyano-(2-methoxyphenyl)methyl]-6-ethyl-3,4-dihydro-2H-pyran-5-carboxamide](/img/structure/B2639270.png)